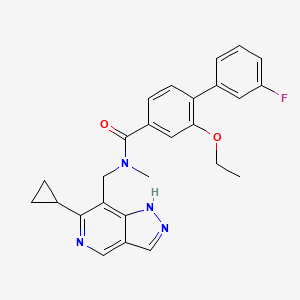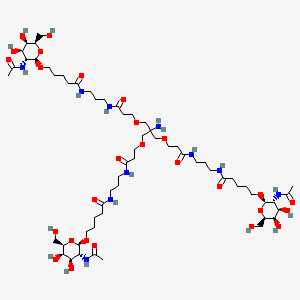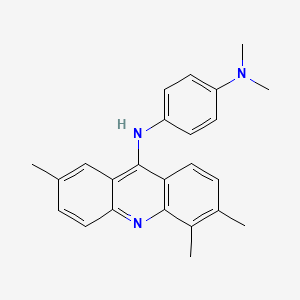
Lsd1-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lsd1-IN-27 is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. This compound has shown significant potential in inhibiting the stemness and migration of gastric cancer cells and enhancing the T-cell immune response against gastric cancer .
Méthodes De Préparation
The synthesis of Lsd1-IN-27 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Analyse Des Réactions Chimiques
Lsd1-IN-27 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Lsd1-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including gastric cancer, by inhibiting LSD1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting LSD1 .
Mécanisme D'action
Lsd1-IN-27 exerts its effects by inhibiting the activity of LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. The inhibition of LSD1 by this compound leads to the accumulation of methylated histones, resulting in the suppression of gene expression. This mechanism is particularly effective in cancer cells, where LSD1 activity is often upregulated .
Comparaison Avec Des Composés Similaires
Lsd1-IN-27 is unique compared to other LSD1 inhibitors due to its high potency and selectivity. Similar compounds include:
Tranylcypromine: A non-selective LSD1 inhibitor with additional monoamine oxidase inhibitory activity.
Iadademstat: A selective LSD1 inhibitor currently in clinical trials for the treatment of acute myeloid leukemia.
Bomedemstat: Another selective LSD1 inhibitor being investigated for its potential in treating myeloproliferative neoplasms
This compound stands out due to its specific inhibition of LSD1 and its demonstrated efficacy in preclinical cancer models.
Propriétés
Formule moléculaire |
C24H25N3 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
4-N,4-N-dimethyl-1-N-(2,5,6-trimethylacridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C24H25N3/c1-15-6-13-22-21(14-15)24(20-12-7-16(2)17(3)23(20)26-22)25-18-8-10-19(11-9-18)27(4)5/h6-14H,1-5H3,(H,25,26) |
Clé InChI |
COFJGRODNLNWAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C(=C(C=C3)C)C)N=C2C=C1)NC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
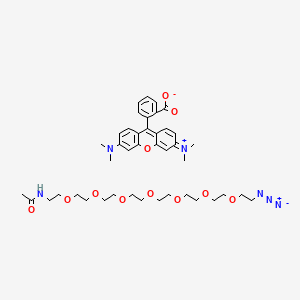
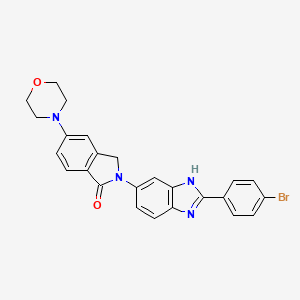
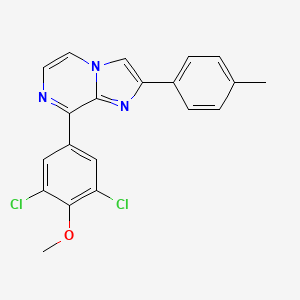
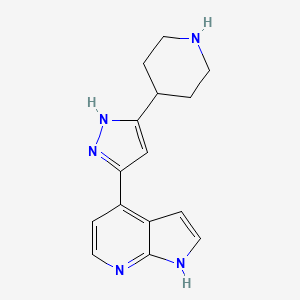

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
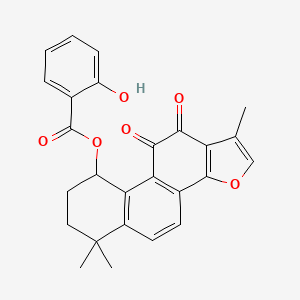
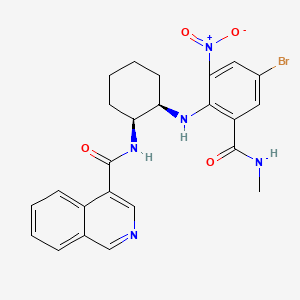
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
